Z-Leu-Ile-OH

Description

Overview of Peptidomimetic Structures and their Significance in Chemical Biology

Peptidomimetics are molecules that mimic the structure and function of natural peptides. wikipedia.orgontosight.ai They are designed to overcome some of the inherent limitations of peptides as therapeutic agents, such as poor stability against enzymatic degradation and low bioavailability. wikipedia.orgresearchgate.net By modifying the peptide backbone or incorporating unnatural amino acids, scientists can create peptidomimetics with enhanced properties. wikipedia.orgresearchgate.net These compounds are crucial in chemical biology for studying protein-protein interactions, developing enzyme inhibitors, and designing novel therapeutic agents for a wide range of diseases, including cancer and infectious diseases. ontosight.airesearchgate.netjocpr.com The development of peptidomimetics has opened new avenues in drug discovery, allowing for the creation of more robust and effective drug candidates. jocpr.com

Historical Context of Benzyloxycarbonyl (Z) Protection in Peptide Chemistry

The introduction of the benzyloxycarbonyl (Z or Cbz) group for the protection of amines in the 1930s by Max Bergmann and Leonidas Zervas was a landmark event in peptide chemistry. wiley-vch.dewikipedia.orgbachem.com This development marked the beginning of modern, controlled peptide synthesis. wiley-vch.debachem.com Before the Z group, the methods available for peptide synthesis were often harsh and lacked selectivity, making it difficult to assemble peptides without significant side reactions. wiley-vch.de The Z group, which can be introduced by reacting an amine with benzyl (B1604629) chloroformate, effectively masks the nucleophilicity of the amino group. wikipedia.org Its removal under specific conditions, such as catalytic hydrogenation, allowed for the stepwise and controlled elongation of peptide chains. wikipedia.org This breakthrough, known as the Bergmann-Zervas synthesis, was the dominant method for peptide synthesis for over two decades and laid the foundation for the synthesis of complex peptides and proteins. wikipedia.orgwikipedia.org

Rationale for Investigating Z-Leu-Ile-OH as a Model Dipeptide in Research

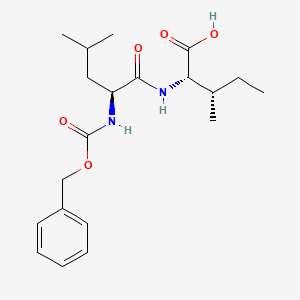

This compound serves as an important model dipeptide in various research contexts. It is a synthetic dipeptide derivative where the N-terminus of the leucine (B10760876) residue is protected by a benzyloxycarbonyl (Z) group. This Z-group enhances the molecule's stability against enzymatic degradation and improves its solubility in organic solvents, which is advantageous for synthetic procedures. The presence of the two branched-chain amino acids, leucine and isoleucine, makes it relevant for studying enzyme-substrate interactions, particularly for proteases that recognize hydrophobic residues. Its defined structure and moderate complexity make it an ideal candidate for developing and refining synthetic methodologies, including both solution-phase and solid-phase peptide synthesis techniques.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound primarily focuses on its utility as a building block in peptide synthesis and as a tool in medicinal chemistry. Investigations often explore its synthesis, purification, and characterization. The compound is also used to study the biological activities of dipeptides containing branched-chain amino acids. For instance, research has explored its potential as a proteasome inhibitor. The overarching goal of these academic inquiries is to leverage the properties of this compound to advance the fields of peptide chemistry, drug discovery, and chemical biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-5-14(4)17(19(24)25)22-18(23)16(11-13(2)3)21-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,26)(H,22,23)(H,24,25)/t14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBACQGDAHTASH-XIRDDKMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195327 | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42537-96-2 | |

| Record name | L-Isoleucine, N-[(phenylmethoxy)carbonyl]-L-leucyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42537-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical and Molecular Mechanisms of Action of Z Leu Ile Oh

Interaction with Proteolytic Enzymes as a Substrate or Inhibitor

Z-Leu-Ile-OH and its derivatives have been extensively studied for their ability to interact with several families of proteases. These interactions range from serving as a substrate to acting as a potent inhibitor, depending on the enzyme class and the specific modifications made to the core dipeptide structure.

Cysteine Protease Inhibition and Specificity Profiling

The core structure of this compound is a key component in the design of inhibitors targeting cysteine proteases. These enzymes, characterized by a cysteine residue in their active site, are involved in numerous physiological and pathological processes.

Derivatives of the this compound structure have shown significant inhibitory activity against calpains and cathepsins, two major families of cysteine proteases. nih.govcnr.it Calpains are implicated in cellular processes like signal transduction and cytoskeletal remodeling, while cathepsins are crucial for protein turnover within lysosomes. physiology.org

For instance, peptide aldehydes derived from this structural motif, such as Z-Leu-Nle-H (Calpeptin), where isoleucine is replaced by norleucine and the carboxylic acid is reduced to an aldehyde, are potent inhibitors of calpain. nih.gov The benzyloxycarbonyl (Z) group and the leucine (B10760876) residue at the P2 position are important for this inhibitory activity. Similarly, modifications to this basic structure have yielded compounds that inhibit various cathepsins. The specificity towards different cathepsin isozymes can be modulated by altering the amino acid residues at the P1 and P2 positions. nih.govulisboa.pt For example, while a hydrophobic residue at P2 is generally preferred by many cathepsins, specific substitutions can shift the selectivity. nih.gov

The interaction of these inhibitors with the active site cysteine of the protease typically involves the formation of a reversible hemithioacetal adduct. tandfonline.com The potency of inhibition is often quantified by the inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀).

Table 1: Examples of this compound-related compounds and their interactions with Calpains and Cathepsins

| Compound | Target Enzyme(s) | Reported Activity |

|---|---|---|

| Z-Leu-Nle-H (Calpeptin) | Calpain 2 | 40 nmol/L inhibitor nih.gov |

| Ac-Leu-Leu-Nle-H (Calpain Inhibitor I) | Cathepsin L | Potent inhibitor (0.5 nmol/L) nih.gov |

| Ac-Leu-Leu-Met-H (Calpain Inhibitor II) | Cathepsin B | Inhibitor (100 nmol/L) nih.gov |

| Z-Val-Phe-H (MDL 28,170) | Calpains 1 and 2 | Potent inhibitor nih.gov |

Inhibitor Design Principles Based on this compound Core

The this compound dipeptide serves as a scaffold for designing specific and potent cysteine protease inhibitors. cnr.itnih.gov Key design principles include:

The Warhead: The C-terminal carboxylic acid is often replaced with an electrophilic "warhead" group that reacts with the active site cysteine. Common warheads include aldehydes, which form reversible hemithioacetals, and diazomethyl ketones, which act as irreversible inhibitors. nih.govtandfonline.com

The Peptide Backbone: The peptide sequence determines the inhibitor's specificity for different proteases. The amino acid at the P2 position (Leucine in this compound) plays a critical role in binding to the S2 subsite of many cysteine proteases, which often have a preference for bulky hydrophobic residues. ulisboa.ptnih.gov The P1 residue (Isoleucine) also contributes significantly to specificity.

The N-terminal Blocking Group: The N-terminal benzyloxycarbonyl (Z) group is a hydrophobic cap that enhances cell permeability and interacts with the enzyme's active site. nih.gov Replacing this group can modulate potency and selectivity. nih.gov

By systematically modifying these three components, researchers can develop inhibitors with high affinity and selectivity for a specific cysteine protease, which is crucial for developing targeted therapies. nih.gov

Proteasome Complex Modulation

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells and is a key therapeutic target. caltagmedsystems.co.ukmdpi.com The proteasome is a large, multi-catalytic complex with different active sites, including chymotrypsin-like, trypsin-like, and caspase-like activities. caltagmedsystems.co.uknih.gov

Peptide aldehydes based on the this compound scaffold, particularly the tripeptide Z-Leu-Leu-Leu-al (MG-132), are potent inhibitors of the proteasome's chymotrypsin-like activity. tandfonline.comnih.govtum.de While this compound itself is not a direct proteasome inhibitor, its structural elements are foundational to these more complex inhibitors. The peptide aldehyde functions by forming a reversible covalent bond with the N-terminal threonine residue of the proteasome's active β-subunits. caltagmedsystems.co.uk

The boronate analogue of MG-132, Z-Leu-Leu-Leu-B(OH)₂ (MG-262), is an even more potent and stable proteasome inhibitor. nih.govhellobio.com The boron atom readily interacts with the active site threonine, leading to potent and reversible inhibition. nih.gov These inhibitors have been instrumental in elucidating the function of the proteasome and have served as lead compounds for the development of anti-cancer drugs. nih.govadipogen.com

Table 2: Proteasome Inhibitors Derived from the this compound Structural Motif

| Inhibitor | Structure | Target Activity | Potency |

|---|---|---|---|

| MG-132 | Z-Leu-Leu-Leu-al | Chymotrypsin-like | IC₅₀ ~100 nM tandfonline.com |

| MG-262 | Z-Leu-Leu-Leu-B(OH)₂ | Chymotrypsin-like, Caspase-like | IC₅₀ ~150 nM hellobio.comadipogen.com |

Serine Protease Interactions and Selectivity

While derivatives of this compound are primarily known as cysteine protease and proteasome inhibitors, their interaction with serine proteases has also been investigated. Serine proteases, which utilize a catalytic triad (B1167595) including a serine residue, are a diverse family of enzymes involved in processes like digestion, blood clotting, and inflammation. wikipedia.org

Generally, peptide aldehydes and ketones based on the this compound scaffold show some level of cross-reactivity with certain serine proteases, such as chymotrypsin (B1334515), but are typically less potent against them compared to their primary targets. cnr.it The selectivity of these inhibitors is a critical aspect of their development. For example, while some calpain inhibitors with an aldehyde warhead show some inhibition of trypsin and chymotrypsin, they are generally selective for cysteine proteases. nih.govcnr.it

The design of selective inhibitors often involves exploiting subtle differences in the S2 and S4 subsites of the target proteases. acs.org For serine proteases, the specificity is often dictated by the amino acid residues at P1, P2, and P4 positions of the substrate or inhibitor. acs.orguq.edu.aunih.gov The hydrophobic nature of the Leu and Ile residues in this compound can lead to interactions with the hydrophobic pockets of chymotrypsin-like serine proteases. nih.gov However, the lack of a basic residue at P1, which is preferred by trypsin-like proteases, contributes to their selectivity away from this subclass. nih.gov

Enzyme Cleavage Site Recognition and Peptide Bond Hydrolysis

The hydrolysis of the peptide bond in this compound is a key aspect of its interaction with proteolytic enzymes. This process is governed by the specific recognition of the substrate's amino acid residues by the enzyme's active site.

The recognition and cleavage of peptide bonds are dictated by the amino acid residues at and surrounding the scissile bond. The Schechter and Berger nomenclature is used to describe the positions of amino acid residues relative to the cleavage site, with P1 and P1' being the residues immediately flanking the cleaved bond. peakproteins.com Many proteases exhibit a preference for specific residues at these positions. For instance, thermolysin, a metalloproteinase, preferentially cleaves peptide bonds where the P1' position is occupied by bulky and aromatic residues such as isoleucine, leucine, and valine. expasy.org This preference is due to the shape and chemical nature of the enzyme's S1' subsite, which accommodates the side chain of the P1' residue.

The rate of uncatalyzed peptide bond hydrolysis in neutral solution is extremely slow. researchgate.net However, enzymes can accelerate this reaction by many orders of magnitude. The efficiency of enzymatic hydrolysis is influenced by the specific amino acid residues in the substrate. For example, studies on the hydrolysis of dipeptides have shown that the nature of the amino acid side chains can significantly affect the reaction rate. acs.org

The following table summarizes the cleavage specificities of selected proteases, highlighting the types of residues preferred at the P1 and P1' positions.

| Protease | P1 Preference | P1' Preference |

| Thermolysin | Aromatic residues | Ile, Leu, Val, Ala, Met, Phe |

| Thrombin | Arg | Gly |

| Pepsin (pH 1.3) | Phe, Tyr, Trp, Leu | Phe, Tyr, Trp, Leu |

| Proline-endopeptidase | Pro | - |

This table is based on information from various sources. peakproteins.comexpasy.org

Potential as a Biochemical Probe for Enzyme Active Site Characterization

Due to its specific chemical structure, this compound and similar peptide derivatives can be utilized as biochemical probes to investigate the active sites of enzymes. The interaction between the probe and the enzyme provides valuable information about the size, shape, and chemical environment of the active site. wikipedia.org

Activity-based probes (ABPs) are a class of molecules designed to covalently modify the active site of a specific enzyme or class of enzymes. researchgate.net These probes often consist of a reactive group (warhead) attached to a recognition element that directs the probe to the target enzyme. researchgate.net For instance, a Tyr-Leu epoxysuccinyl scaffold can be used to selectively label cysteine cathepsins. researchgate.net By incorporating reporter tags such as fluorophores or biotin, these probes allow for the detection, visualization, and identification of active enzymes. researchgate.net

The design of such probes often takes into account the known substrate specificities of the target enzymes. For example, branched-alkyl amino acids like leucine and isoleucine are desirable components for probes targeting certain cathepsins. researchgate.net The binding of these probes to the enzyme's active site can be studied using various techniques, including gel-based assays and mass spectrometry, to confirm covalent modification and identify the labeled enzymes. researchgate.net

Computational methods, such as molecular dynamics simulations, can further enhance the understanding of how these probes interact with enzyme active sites. nih.gov These simulations can predict the binding modes of ligands and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-probe complex. nih.gov By comparing the simulated binding of different probes, researchers can gain insights into the structural determinants of binding affinity and specificity.

The following table provides examples of how different residues in a probe can influence its interaction with an enzyme's active site.

| Probe Residue | Potential Interaction with Active Site |

| Leucine (Leu) | Hydrophobic interactions within the S2 subsite of cathepsins. nih.gov |

| Isoleucine (Ile) | Hydrophobic interactions, contributes to specificity. nih.gov |

| Valine (Val) | Can be accommodated in hydrophobic pockets of various proteases. tubitak.gov.tr |

This table is based on findings from multiple studies. nih.govtubitak.gov.tr

Molecular Recognition and Binding Dynamics in Protein-Ligand Interactions

The interaction between this compound and a protein is a prime example of molecular recognition, a fundamental process in biology. This recognition is driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. uni-halle.debiorxiv.org The specificity of this interaction arises from the complementary shapes and chemical properties of the ligand and the protein's binding site. uni-halle.de

The dynamics of protein-ligand binding are complex and can be described by models such as "induced fit" and "conformational selection". plos.org The induced-fit model suggests that the binding of a ligand induces a conformational change in the protein, leading to a more complementary fit. plos.org In contrast, the conformational selection model posits that proteins exist in an ensemble of conformations, and the ligand preferentially binds to a pre-existing conformation that is compatible with binding. plos.org Molecular dynamics simulations have shown that both mechanisms can play a role in the binding of a ligand to a protein like ubiquitin. plos.org

High-resolution techniques like solid-state NMR spectroscopy can be used to characterize protein-ligand interactions at an atomic level. nih.gov By monitoring changes in the chemical shifts of protein residues upon ligand binding, it is possible to identify the specific amino acids involved in the interaction and to distinguish between direct contacts and conformational changes induced by binding. nih.gov

The following table outlines the key types of non-covalent interactions involved in protein-ligand recognition.

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. biorxiv.org |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. researchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-Interactions | Interactions involving aromatic rings, such as π-π stacking and cation-π interactions. biorxiv.org |

This table is based on general principles of molecular recognition. biorxiv.orgresearchgate.net

Role in Biological Pathways and Cellular Processes Non Clinical Focus

Influence on Cellular Protein Turnover and Degradation Pathways

The maintenance of cellular health relies on a precise balance between protein synthesis and degradation, a process known as protein turnover. maxplanckneuroscience.orgembopress.orgnih.govnih.gov Two major pathways governing the degradation of intracellular proteins are the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosomal pathway. wustl.eduthermofisher.com The UPS targets specific proteins for degradation by tagging them with ubiquitin, which directs them to the proteasome, a large protein complex that breaks them down into smaller peptides. wustl.eduthermofisher.com

Within the UPS, the N-degron pathway (formerly the N-end rule pathway) is a specific proteolytic system where the identity of the N-terminal amino acid of a protein determines its stability. pnas.orgpnas.org Certain N-terminal residues, known as N-degrons, are recognized as degradation signals. In eukaryotes, bulky hydrophobic residues such as Leucine (B10760876) (Leu) and Isoleucine (Ile) are considered destabilizing N-degrons that are directly recognized by N-recognin proteins, which are components of the E3 ubiquitin ligases that facilitate the substrate's degradation. pnas.orgoup.com The bacterial Leu/N-degron pathway similarly recognizes N-terminal Leu, Phe, Trp, or Tyr. pnas.org

Peptides that mimic components of these pathways can influence their activity. N-terminally protected peptide derivatives, including those with the benzyloxycarbonyl (Z) group, have been studied as potential inhibitors of the proteasome. For instance, related compounds such as Z-Leu-Leu-Leu-B(OH)₂ and Z-Ile-Glu(OtBu)-Ala-Leu-CHO have been shown to induce apoptosis (programmed cell death) in both Trypanosoma brucei and human HL-60 cells, a process linked to proteasome inhibition. researchgate.net This suggests that dipeptides like Z-Leu-Ile-OH, by mimicking substrates, could potentially interfere with the recognition or catalytic steps of protein degradation pathways, thereby influencing cellular protein turnover.

Involvement in Peptide Signaling and Regulatory Networks (if applicable to dipeptides)

While direct evidence for this compound as a signaling molecule is specific, the constituent amino acids, leucine and isoleucine, are known to play roles in cellular signaling and regulatory networks.

Signal peptides, short N-terminal sequences that direct proteins for transport across cell membranes, are often rich in hydrophobic amino acids like leucine and isoleucine. mdpi.com These residues are critical for the correct association of the nascent peptide with the membrane and for selecting the appropriate secretion pathway. mdpi.com

In bacteria, the global regulatory protein Lrp (Leucine-responsive regulatory protein) links transcription patterns to the metabolic state, and its activity is modulated by branched-chain amino acids, including leucine and isoleucine. nih.govmdpi.com For example, in Escherichia coli, Lrp represses the transcription of the cycA gene, which encodes an amino acid uptake protein, and this repression is lifted by the presence of leucine. mdpi.com Other aliphatic amino acids, including isoleucine, can also bind to Lrp and modulate its regulatory activity. mdpi.com Furthermore, in lactococci, the global metabolic regulator CodY represses the expression of the competence-stimulating pheromone (ComX) in response to the availability of branched-chain amino acids, including isoleucine. nih.gov

Modulation of Enzyme Substrate Specificity in Model Systems

Enzymes exhibit remarkable specificity, acting upon a select class of compounds. plos.orgresearchgate.net However, this specificity can be modulated, and peptides are often used as model substrates or inhibitors to probe the active sites of enzymes, particularly proteases. Peptides containing leucine and isoleucine are frequently employed in in vitro assays to characterize enzyme activity.

The ability of an enzyme to bind and process a substrate depends on the precise fit between the substrate's structure and the enzyme's active site. plos.org The side chains of the amino acids in a peptide substrate play a crucial role in this recognition. For example, the fluorogenic peptide Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC) is a well-established substrate used to measure the peptidylglutamyl-peptide hydrolyzing (caspase-like) activity of the 20S proteasome in various cell and tissue samples. sigmaaldrich.com The cleavage of this substrate by the proteasome releases a fluorescent molecule, allowing for the quantification of enzyme activity.

Similarly, in assays for angiotensin-converting enzyme (ACE) inhibition, hippuryl-histidyl-leucine (B1329654) is often used as the substrate. mdpi.com The enzyme's activity is measured by monitoring the formation of hippuric acid. mdpi.com The use of these leucine-containing peptides demonstrates how specific amino acid sequences are designed to act as tools in biochemical assays. While not a direct study of this compound, these examples show that the dipeptide's structural motifs are relevant for enzyme-substrate interactions. The presence of the bulky, hydrophobic leucine and isoleucine residues, combined with the N-terminal Z-group, makes this compound a potential candidate for use as a substrate or competitive inhibitor in various enzymatic systems, particularly those involving peptidases.

| Enzyme System | Peptide Substrate/Inhibitor Example | Role/Application in Model System | Reference |

|---|---|---|---|

| 20S Proteasome | Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC) | Fluorogenic substrate to measure peptidylglutamyl-peptide hydrolyzing activity. | sigmaaldrich.com |

| Angiotensin-Converting Enzyme (ACE) | Hippuryl-Histidyl-Leucine | Substrate used in in vitro assays to screen for ACE inhibitors. | mdpi.com |

| Aminopeptidases | H-Leu-Ser-Arg-Phe-Ser-Trp-Gly-Ala-OH | Substrate used in a supramolecular chemosensor assay to monitor successive cleavage. | rsc.org |

| Human Carboxypeptidase Z (CPZ) | Peptide libraries with C-terminal Arg or Lys | Used to determine that CPZ has a strict requirement for basic C-terminal residues. | nih.gov |

Self-Assembly and Supramolecular Organization of Dipeptides (e.g., Z-Ala-Ile-OH, related structures)

Dipeptides are among the simplest building blocks capable of self-assembly into well-defined, ordered nanostructures. frontiersin.orgnih.gov This process is driven by a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. frontiersin.orgthno.org The final supramolecular architecture, such as nanofibers, nanotubes, or hydrogels, is highly dependent on the amino acid sequence, chirality, and any modifications to the N- or C-termini. frontiersin.orgnih.govmdpi.com

Attaching a large aromatic group to the N-terminus of a dipeptide is a common and effective strategy to enhance its self-assembly capabilities. frontiersin.orgnih.gov These aromatic moieties, such as the N-benzyloxycarbonyl (Cbz or Z) group, facilitate the process through favorable π-π stacking and hydrophobic interactions, which stabilize the resulting nanostructures. frontiersin.orgnih.govrsc.org The Z-group, present in this compound, is known to promote the formation of hydrogels from dipeptides. For instance, researchers have demonstrated that Z-modified dipeptides can form various structures like nanowires and nanospheres. frontiersin.orgnih.gov A library of Z-modified dehydrodipeptides, Cbz-L-Xaa-Z-ΔPhe-OH, was synthesized and screened for hydrogel formation, underscoring the utility of the Z-group in designing self-assembling systems. frontiersin.orgnih.gov

The self-assembly process often involves the formation of β-sheet-like arrangements, where intermolecular hydrogen bonds form between the peptide backbones. mdpi.com These sheets then organize further, guided by interactions between the amino acid side chains and the terminal protecting groups. In the case of this compound, the hydrophobic side chains of leucine and isoleucine would contribute to the stability of the assembly, while the aromatic rings of the Z-group would engage in π-π stacking, further directing the formation of ordered supramolecular structures. Studies on related Z-dipeptides and other N-terminally modified dipeptides have shown they can assemble into a variety of morphologies.

| Dipeptide Structure | N-Terminal Group | Observed Supramolecular Structure(s) | Reference |

|---|---|---|---|

| Phe-Phe | Cbz (Z) | Nanowires, fibers, nanospheres, nanotoroids | frontiersin.orgnih.gov |

| L-Xaa-Z-ΔPhe-OH (Xaa = Met, Phe) | Cbz (Z) | Self-assembly hydrogels | frontiersin.orgnih.gov |

| Ile-Ile | Fmoc, Boc, Z | Distinctive supramolecular architectures | rsc.org |

| Fluorinated Phe + Aromatic Residue | None (Z residue is part of sequence) | Laminated nanofibers, ribbon-like nanostructures | acs.org |

Analytical and Characterization Methodologies in Z Leu Ile Oh Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Z-Leu-Ile-OH, moving beyond simple identification to probe fragmentation patterns and three-dimensional structure.

Mass spectrometry (MS) is a cornerstone technique for verifying the molecular weight and amino acid sequence of peptides like this compound. Tandem mass spectrometry (MS/MS) experiments, in particular, provide detailed structural information through controlled fragmentation of the molecule. osu.edu

Collision-Induced Dissociation (CID) is a widely used MS/MS technique where ions are accelerated and collided with an inert gas, causing them to fragment. libretexts.org In the analysis of a dipeptide like this compound, CID typically cleaves the peptide bond, generating b- and y-type fragment ions. The masses of these fragments allow for the confirmation of the amino acid sequence. For instance, the fragmentation of the protonated this compound molecule would be expected to yield specific b- and y-ions that correspond to the Leucine (B10760876) and Isoleucine residues, confirming the Leu-Ile sequence. High-energy CID can also induce fragmentation of amino acid side chains, providing further structural detail. thermofisher.com

Table 1: Theoretical CID Fragmentation of this compound

| Precursor Ion (M+H)⁺ | Fragment Type | Fragment Structure | Theoretical m/z |

|---|---|---|---|

| This compound | b₁ | Z-Leu⁺ | 264.16 |

Note: The table presents a simplified view of expected primary fragment ions. Actual spectra may show additional fragments.

A significant analytical challenge in the characterization of this compound is distinguishing between the isobaric amino acids Leucine (Leu) and Isoleucine (Ile), as they possess the same molecular weight (113.08406 Da). news-medical.netcreative-biolabs.com Standard CID primarily breaks the peptide backbone and is often insufficient to differentiate these isomers. creative-biolabs.com

Advanced fragmentation techniques are required to induce side-chain cleavages, which produce unique fragment ions for Leu and Ile. creative-biolabs.com Methods like Electron Transfer Dissociation (ETD), Electron Transfer High-Energy Collision Dissociation (EThcD), and high-energy CID can generate characteristic w- and d-ions from the fragmentation of the amino acid side chains. thermofisher.comcreative-biolabs.com

The key to differentiation lies in the branching position of the side chains: Leucine's branching is at the gamma-carbon, while Isoleucine's is at the beta-carbon. creative-biolabs.com This structural difference leads to distinct fragmentation patterns. For example, upon fragmentation of z-ions, isoleucine typically loses an ethyl radical (29.04 Da), while leucine loses an isopropyl radical (43.05 Da). creative-biolabs.com The detection of these specific neutral losses allows for the unambiguous identification of either Leucine or Isoleucine at a specific position within the peptide. creative-biolabs.comcreative-biolabs.com Multi-stage mass spectrometry (MS³) can further isolate and fragment specific ions to enhance the signal of these diagnostic fragments. creative-biolabs.comresearchgate.net

Table 2: Diagnostic Fragment Ions for Differentiating Leucine and Isoleucine

| Amino Acid | Characteristic Side-Chain Loss (from z-ion) | Mass of Loss (Da) | Diagnostic Ion |

|---|---|---|---|

| Leucine | Isopropyl radical (C₃H₇) | 43.05 | w-ion |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformational dynamics of peptides in solution. uzh.chacs.org For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. researchgate.netnih.gov

By analyzing chemical shifts, coupling constants, and temperature coefficients of amide protons, researchers can deduce information about intramolecular hydrogen bonding, which is crucial for defining secondary structures like β-turns. acs.orgias.ac.in For example, a low temperature coefficient for an amide proton resonance suggests it is involved in a hydrogen bond and shielded from the solvent. ias.ac.in

Furthermore, two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, even if they are far apart in the primary sequence. ias.ac.in This data is critical for building a detailed model of the dominant conformation of this compound in solution. Studies on similar protected peptides have shown that the protecting group and the specific amino acid residues can significantly influence the peptide's folding into specific conformations, such as a 3₁₀-helix. uzh.chacs.org

Mass Spectrometry for Fragmentation Analysis and Sequence Verification

Collision-Induced Dissociation (CID) Analysis of Dipeptides

X-ray Crystallography for Dipeptide Conformation and Interactions

For instance, studies on analogues like Z-Ala-Ile-OH have shown that the N-terminal protecting group significantly influences the self-assembly process, leading to the formation of various nanostructures. iucr.org The crystal structure of Z-Ala-Ile-OH revealed an orthorhombic space group P212121, and the molecules were found to form hollow microtubes. iucr.org This highlights the importance of the protecting group in directing the supramolecular architecture.

In another example, the crystal structure of L-leucyl-L-isoleucine (the unprotected counterpart of this compound) was determined as a 2,2,2-trifluoroethanol (B45653) monosolvate. iucr.org This study demonstrated that the dipeptide crystallizes with two peptide and two solvent molecules in the asymmetric unit, with the solvent playing a key role in the hydrogen-bonding network. iucr.org The hydrophobic residues of dipeptides like L-Leu-L-Ile often lead to layered crystal structures with distinct hydrophobic and hydrophilic regions. iucr.org

The conformation of dipeptides is also influenced by the chirality of the constituent amino acids. Research on heterochiral peptides has shown that the inclusion of D-amino acids can stabilize specific secondary structures like β-sheets through C-H···O hydrogen bonds. tandfonline.com

Table 1: Crystallographic Data for Dipeptide Analogues

| Compound | Space Group | Key Findings | Reference |

|---|---|---|---|

| Z-Ala-Ile-OH | P212121 | Forms hollow microtubes with orthorhombic symmetry. The protecting group influences self-assembly. | iucr.org |

| L-Leu-L-Ile·CF3CH2OH | Not specified | Crystallizes with two dipeptide and two solvent molecules in the asymmetric unit, forming a layered structure. | iucr.org |

| L-Leu-L-Val·3/4H2O | P6(2) | Exhibits a complex 3D hydrogen-bond network with four peptide molecules in the asymmetric unit (Z=24). | researchgate.net |

Biochemical Assays for Functional Characterization

Biochemical assays are essential for determining the biological activity and functional characteristics of this compound and related compounds. A primary application of this dipeptide is in the study of proteases, particularly calpains.

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes. abcam.com Assays to measure calpain activity are crucial for understanding its role in both physiological and pathological conditions. A common method involves the use of a fluorogenic substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (sLLVY-AMC), where AMC (7-amino-4-methylcoumarin) is a fluorescent leaving group. gatech.edunih.govnih.gov The cleavage of the substrate by calpain releases the fluorescent group, and the increase in fluorescence over time provides a measure of enzyme activity. nih.govaai.org

This compound and its derivatives can act as inhibitors of these enzymes. For example, the related compound calpeptin (B1683957) (Z-Leu-Nle-CHO) is a potent inhibitor of calpains 1, 2, and 10. nih.gov Inhibition assays are typically performed by pre-incubating the enzyme with the inhibitor before adding the substrate. The reduction in substrate cleavage compared to a control without the inhibitor indicates the inhibitory potency of the compound, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). oup.com

Besides calpains, dipeptides and their analogues have been studied as inhibitors of other proteases, such as cathepsins. researchgate.netdntb.gov.ua Kinetic studies in these assays help to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki). researchgate.net

Table 2: Examples of Biochemical Assays for Dipeptide Functional Characterization

| Assay Type | Enzyme/Target | Substrate/Method | Purpose | Reference |

|---|---|---|---|---|

| Fluorogenic Substrate Assay | Calpain | Suc-Leu-Leu-Val-Tyr-AMC (sLLVY-AMC) | To measure calpain activity and inhibition by compounds like this compound analogues. | gatech.edunih.govnih.gov |

| Gelatin Zymography | Calpain | Gelatin-impregnated SDS-PAGE | To detect proteolytic activity of calpain isoforms. | nih.gov |

| Kinetic Inhibition Assay | Cathepsins | Fluorogenic or chromogenic substrates | To determine the potency (Ki) and mechanism of inhibition of dipeptide nitriles. | researchgate.net |

| Cell Adhesion Assay | Integrins (on HMC-1 cells) | Fibronectin-coated plates | To assess the effect of calpain inhibitors on cell adhesion. | aai.org |

In Vitro Research Applications of Z Leu Ile Oh

Use in Enzyme Kinetic Studies and Inhibition Assays

Z-Leu-Ile-OH and structurally similar peptides are instrumental in characterizing the kinetic parameters and inhibition profiles of various proteases. The benzyloxycarbonyl (Z) group enhances the peptide's stability against non-specific enzymatic degradation, allowing for more precise measurements in enzyme assays.

Enzyme kinetic studies often involve measuring the rate of an enzyme-catalyzed reaction at different substrate concentrations. khanacademy.org For proteases, chromogenic or fluorogenic substrates are frequently used. While specific kinetic data for this compound is not extensively detailed in the provided results, the methodology for such studies is well-established. For instance, the activity of enzymes like Candida antarctica lipase (B570770) B (CalB) has been determined using substrates like p-nitrophenyl (pNP) caprylate, where the release of p-nitrophenol is monitored spectrophotometrically. nih.gov Kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) are then derived by fitting the data to the Michaelis-Menten equation. khanacademy.orgnih.gov

In inhibition assays, this compound can act as a competitive, non-competitive, or mixed inhibitor, depending on the enzyme and the experimental conditions. khanacademy.org For example, studies on the 20S proteasome have utilized various peptide aldehydes, such as Z-Leu-Leu-Phe-H and Ac-Leu-Leu-Nle-H, to probe its different peptidase activities, including chymotrypsin-like (CT-L), trypsin-like (T-L), and branched-chain amino acid preferring (BrAAP) activities. capes.gov.brresearchgate.netresearchgate.net The inhibition constant (K_i) is a key parameter determined in these assays, indicating the inhibitor's potency. capes.gov.br For instance, Z-Val-lysinal was found to be a potent competitive inhibitor of Achromobacter protease I with a K_i value of 6.5 nM in an esterolytic assay. tandfonline.com

Table 1: Examples of Peptides Used in Enzyme Inhibition Studies

| Peptide/Inhibitor | Target Enzyme/System | Type of Study | Key Finding |

|---|---|---|---|

| Z-Val-lysinal | Achromobacter protease I | Inhibition Assay | Potent competitive inhibitor (Ki = 6.5 nM). tandfonline.com |

| Z-Leu-Leu-Leu-B(OH)2 | Trypanosoma brucei proteasome | Antitrypanosomal Activity | Highly effective with an ED50 of 0.32 nM. nih.gov |

| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | Trypanosoma brucei proteasome | Antitrypanosomal Activity | Most trypanocidal with an ED50 of 0.086 nM. nih.gov |

| Z-Leu-Pro-argininal | Ascidian sperm spermosin | Substrate Specificity | Strongest inhibitor among tested Z-Leu-X-argininals. nih.gov |

Application in Cell-Free Expression Systems for Peptide Synthesis

Cell-free protein synthesis (CFPS) or in vitro transcription-translation (TX-TL) systems have emerged as powerful platforms for the rapid production of proteins and peptides. frontiersin.orgacs.orgnih.gov These systems utilize cellular machinery in the form of crude extracts or purified components (like the PURE system) to synthesize proteins from a DNA or RNA template. acs.org

While this compound itself is not directly synthesized in these systems, the underlying principles of peptide synthesis are highly relevant. CFPS allows for the incorporation of non-canonical amino acids and can be used to produce peptides that might be toxic to living cells. acs.orgnih.gov For instance, research has demonstrated the incorporation of chlorinated or dehydro analogues of leucine (B10760876) and isoleucine into fusion proteins in a cell-free system. These modified residues then serve as latent cleavage sites for the clean release of the desired peptide. nih.gov

The synthesis of peptides in a cell-free environment bypasses the complexities of cellular uptake and metabolism, offering a direct route to producing and screening large libraries of peptides, such as antimicrobial peptides (AMPs). nih.gov The process typically involves a DNA template containing the peptide-coding sequence, which is added to the cell-free reaction mixture containing all necessary components for transcription and translation. nih.gov

Role in Investigating Protein Processing and Cleavage in Cellular Lysates

Cellular lysates provide a complex environment containing a multitude of active enzymes, making them suitable for studying protein processing and cleavage events. Dipeptides and their derivatives, like this compound, can serve as probes or competitors in these systems.

For example, di- and tripeptides with bulky N-terminal residues such as leucine or isoleucine can act as ligands and regulators of the E3 ubiquitin ligase Ubr1p. plos.orgplos.org This enzyme is part of a protein degradation pathway, and the binding of these small peptides can influence the degradation of larger protein substrates like the repressor Cup9p. plos.orgplos.org

Furthermore, studies on the stability of cyclic peptides in the presence of proteases like chymotrypsin (B1334515) and trypsin often involve incubation in cellular extracts or with purified enzymes. cardiff.ac.uk The cleavage of peptide bonds, such as those adjacent to leucine residues, can be monitored over time to assess the peptide's stability and the specificity of the proteases present. cardiff.ac.uk Native chemical ligation (NCL) is another technique where peptide fragments are joined to form a larger protein, often requiring purification from reaction mixtures that may resemble a simplified lysate environment. nih.gov

Utilization in Studying Substrate Specificity of Novel or Recombinant Enzymes

Determining the substrate specificity of a novel or recombinant enzyme is crucial for understanding its biological function. This compound and libraries of similar peptides are valuable tools for this purpose. The general mechanism for cysteine proteases, for instance, involves the S2 subsite of the enzyme's active site playing a primary role in determining substrate specificity, often accommodating residues like leucine or isoleucine. frontiersin.org

Systematic studies are conducted by exposing an enzyme to a variety of peptide substrates and measuring the rate of hydrolysis. For example, the specificity of ascidian sperm proteases, spermosin and acrosin, was investigated using a series of peptidyl-argininals. It was found that spermosin prefers a valine residue at the P3 position over leucine. nih.gov Similarly, the substrate specificity of the SARS-CoV 3Clpro was profiled using a diverse tetrapeptide library, revealing a strong preference for leucine at the P2 position. acs.org

Techniques like mass spectrometry imaging-based assays can also be employed to screen enzyme activity against a panel of potential substrates simultaneously, providing a comprehensive profile of substrate preference. nih.gov

Table 2: Enzyme Substrate Specificity Examples

| Enzyme | Preferred P2 Residue | Preferred P1 Residue | Methodology |

|---|---|---|---|

| Fasciola hepatica Cathepsin L1 (FhCL1) | Leu, Ile, Val, Nle | Lys, Arg | Peptide library cleavage analysis. frontiersin.org |

| Fasciola hepatica Cathepsin L2 (FhCL2) | Leu, Ile, Pro, Nle | Lys, Arg | Peptide library cleavage analysis. frontiersin.org |

| SARS-CoV 3Clpro | Leu | Gln, His | Tetrapeptide substrate library profiling. acs.org |

| Ascidian Acrosin | Leu, Pro | Not specified | Inhibition by peptidyl-argininals. nih.gov |

Development of this compound Based Probes for Biochemical Pathways

While direct examples of probes based specifically on the this compound structure are not prevalent in the search results, the principles of developing peptide-based probes for biochemical pathways are well-documented. The core idea is to attach a reporter group, such as a fluorophore or a radioisotope, to a peptide sequence that is recognized by a specific enzyme or receptor in a pathway.

Peptide-based probes are used to investigate a wide range of biological processes. For example, dipeptides can act as signaling molecules in metabolic pathways, such as the regulation of the Ptr2p transporter in yeast, which is involved in nutrient uptake. plos.orgplos.org The development of probes based on these signaling peptides could allow for the visualization and quantification of these regulatory events.

In another innovative approach, a dual-analyte probe for detecting hydrogen peroxide (H₂O₂) and caspase-8 activity was developed. This system involved two separate precursor molecules: one releasing a cyanobenzothiazole upon reaction with H₂O₂, and a peptide, Z-Ile-Glu-Trp-Asp-d-Cys, which releases d-cysteine (B559563) in the presence of caspase-8. The two released fragments then combine to form fluorescent firefly luciferin, allowing for the simultaneous detection of both analytes. acs.org This illustrates the potential for designing sophisticated probes where a specific peptide sequence, potentially including Leu-Ile, targets the probe to a particular enzymatic activity within a complex biochemical pathway.

In Vivo Research Applications of Z Leu Ile Oh Non Clinical Models Only

Investigation in Animal Models for Mechanistic Insights (e.g., enzyme inhibition in specific tissues/organs)

N-terminally protected dipeptides, structurally similar to Z-Leu-Ile-OH, are employed in animal models to investigate the mechanisms of enzyme inhibition. The protective Z-group prevents rapid degradation, allowing the compound to reach and interact with its target enzymes in specific tissues or organs. This allows researchers to study the physiological consequences of inhibiting a particular enzyme.

For instance, the compound Z-Gly-Leu-PheCH2Cl, a specific inhibitor of cathepsin G, has been used to demonstrate that human neutrophil elastase (HNE), and not cathepsin G, was responsible for the fibrinogenolytic activity in leukocyte extracts. jci.org In another study, the in vitro activity of angiotensin-converting enzyme (ACE) using the substrate Z-Phe-His-Leu was shown to correlate well with the in vivo ACE activity in human volunteers, demonstrating how these synthetic peptides can serve as reliable tools to reflect physiological processes. nih.gov

While specific in vivo studies detailing the inhibition of a particular enzyme in animal tissues by this compound are not extensively documented in the provided literature, its mechanism of action is understood to involve binding to the active sites of enzymes, thereby inhibiting their activity. Its structural similarity to substrates of various proteases makes it a candidate for investigating enzyme-substrate interactions within a physiological context, outside of human clinical trials.

| Compound | Enzyme Target | Research Application/Finding | Source |

|---|---|---|---|

| Z-Gly-Leu-PheCH2Cl | Cathepsin G | Used as a specific inhibitor to differentiate the activity of Human Neutrophil Elastase from Cathepsin G in leukocyte extracts. | jci.org |

| Z-Phe-His-Leu | Angiotensin-Converting Enzyme (ACE) | Used as a substrate for in vitro ACE activity assays; results showed good correlation with in vivo enzyme activity. | nih.gov |

Role in Studying Protein Turnover in Non-Human Organisms

The scientific literature available from the searches does not indicate that this compound is used for studying protein turnover in non-human organisms. The established methodology for measuring proteome dynamics in whole animals involves metabolic labeling with stable isotope-labeled amino acids. nih.govliverpool.ac.uk

In these studies, animals are typically fed a diet supplemented with a "heavy" amino acid, such as deuterated leucine (B10760876) or valine. nih.govnih.gov As new proteins are synthesized, they incorporate this labeled amino acid. By using mass spectrometry to measure the rate of incorporation over time, researchers can accurately determine the degradation and synthesis rates for thousands of individual proteins in various tissues like the liver, kidney, and muscle. nih.govliverpool.ac.uk This approach provides a detailed profile of protein turnover across the proteome. nih.gov

The chemical structure of this compound, specifically the N-terminal benzyloxycarbonyl group, is designed to confer stability and is used for chemical synthesis rather than for metabolic tracing. This protective group would prevent the dipeptide from being broken down into its constituent amino acids (leucine and isoleucine) and incorporated into newly synthesized proteins, which is the fundamental requirement for a tracer in protein turnover studies.

Use in Pharmacological Research as a Tool Compound

This compound serves as a valuable "tool compound" in pharmacological research. A tool compound is a chemical used to investigate a biological hypothesis, often by modulating the function of a specific target like an enzyme, without necessarily being a drug candidate itself. quora.combiosolveit.de These compounds are essential for the early stages of drug discovery, including target validation and understanding structure-activity relationships. biosolveit.deeddc.sg

The characteristics of this compound align well with its function as a tool compound:

Building Block: It serves as an important building block in the synthesis of more complex peptides and potential peptide-based therapeutics. Its structure can be a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters of a new lead compound. wikipedia.org

Enhanced Stability: The benzyloxycarbonyl (Z) group protects the dipeptide from rapid enzymatic degradation in a research setting, ensuring that it can interact with its intended molecular target.

Model Compound: It can act as a model compound for the development of enzyme inhibitors and substrates. By studying how this compound interacts with an enzyme's active site, researchers can gain insights for designing more potent and selective molecules.

In this capacity, this compound is used in non-clinical, in vitro or in vivo animal studies to probe biological systems and pathways, contributing to the fundamental understanding required for developing new therapeutic agents.

| Characteristic | Description | Relevance in Pharmacological Research | Source |

|---|---|---|---|

| Synthetic Dipeptide | A dipeptide of Leucine and Isoleucine with an N-terminal benzyloxycarbonyl (Z) protecting group. | The Z-group enhances stability against enzymatic degradation, making it suitable for research applications. | |

| Building Block | Used as a starting material for the synthesis of more complex peptides. | Facilitates the development of novel peptide-based compounds for potential therapeutic use. | |

| Model Compound | Acts as a model for studying enzyme-substrate interactions and developing enzyme inhibitors. | Aids in understanding target engagement and provides a basis for rational drug design. |

Computational and Theoretical Investigations of Z Leu Ile Oh

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Z-Leu-Ile-OH, and its target enzyme, typically a protease.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's active site and then using a scoring function to rank them. For this compound, docking studies would typically position the dipeptide into the active site of a target protease. The hydrophobic leucine (B10760876) and isoleucine side chains are expected to fit into the corresponding hydrophobic pockets (S2 and S1 subsites, respectively) of the enzyme. The N-terminal benzyloxycarbonyl (Cbz or Z) group provides a bulky, aromatic cap that can form additional hydrophobic or π-stacking interactions with enzyme residues, enhancing binding affinity. The C-terminal carboxyl group can form crucial hydrogen bonds or electrostatic interactions with residues in the active site. For instance, docking studies of various inhibitors into the active sites of enzymes like HIV-1 reverse transcriptase have highlighted the importance of interactions with residues such as ILE 94 and LEU 92. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-enzyme complex, complementing the static picture from docking. numberanalytics.com Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. nih.gov This allows for the observation of conformational changes in both the ligand and the enzyme upon binding and an assessment of the stability of the complex. researchgate.netresearchgate.net For the this compound-protease complex, MD simulations can reveal the stability of key hydrogen bonds, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating interactions. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses to assess the stability of the complex and the flexibility of individual residues, respectively. nih.govresearchgate.net Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD trajectories to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.govresearchgate.net

A typical workflow for these simulations is outlined below:

| Stage | Description | Key Parameters/Outputs |

|---|---|---|

| 1. System Preparation | Preparation of the 3D structures of the enzyme (receptor) and this compound (ligand). This includes adding hydrogens and assigning charges. | PDB files, Force field parameters (e.g., CHARMM, OPLS) |

| 2. Molecular Docking | Predicting the binding pose of this compound in the enzyme's active site. | Binding poses, Docking score (e.g., kcal/mol) |

| 3. MD Simulation Setup | Placing the docked complex in a simulation box with solvent (water) and ions to create a realistic environment. | System size, Water model (e.g., TIP3P), Force field |

| 4. MD Production Run | Running the simulation for a set amount of time (e.g., nanoseconds) to observe the system's behavior. | Trajectory files (atomic coordinates over time) |

| 5. Trajectory Analysis | Analyzing the simulation to understand the stability, flexibility, and interactions of the complex. | RMSD, RMSF, Hydrogen bond analysis, Binding free energy (ΔG) |

Quantitative Structure-Activity Relationship (QSAR) Studies for Dipeptide Inhibitors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For dipeptide inhibitors like this compound, QSAR models are invaluable for predicting the inhibitory potency of new analogs and for understanding which structural features are most important for activity.

To build a QSAR model, a dataset of dipeptides with known inhibitory activities (e.g., IC50 values) against a specific enzyme is required. For each peptide, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical. For peptides, specific descriptors derived from the properties of the constituent amino acids are often used. A recent study on dipeptidyl peptidase IV (DPP-IV) inhibitors found that the presence of amino acids with aliphatic side chains, such as leucine and isoleucine, was a key factor for enhancing inhibitory effect. mdpi.com

The general equation for a QSAR model is: Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to derive this function. frontiersin.org The resulting model's predictive power is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.com For a dipeptide like this compound, key descriptors would include:

Hydrophobicity: The hydrophobicity of the leucine and isoleucine side chains is critical for binding to nonpolar pockets in the enzyme.

Steric Properties: The size and shape of the side chains (e.g., molecular volume, surface area) influence the goodness of fit in the active site.

Electronic Properties: Descriptors related to charge distribution on the N-terminal protecting group and the C-terminal carboxylate affect hydrogen bonding and electrostatic interactions.

The table below lists common amino acid descriptors used in QSAR studies for peptides.

| Descriptor Class | Example Descriptors | Relevance to this compound |

|---|---|---|

| Hydrophobicity | LogP, Hydrophobicity scales (e.g., Kyte-Doolittle) | Quantifies the nonpolar character of Leu and Ile side chains. |

| Steric/Size | Molecular Weight, Molar Refractivity, van der Waals volume | Describes the bulk and shape of the Leu, Ile, and Cbz groups. |

| Electronic | Dipole Moment, Partial charges on atoms | Relates to the ability to form hydrogen bonds and electrostatic interactions. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Encodes information about the branching and connectivity of the molecule. |

These models can guide the synthesis of new inhibitors by predicting which modifications to the this compound structure (e.g., changing the N-terminal cap or the amino acid residues) would lead to improved activity. acs.org

Machine Learning Approaches for Predicting Enzyme Substrate Specificity and Interaction with this compound

Machine learning (ML), a subset of artificial intelligence, is increasingly used to predict complex biological phenomena, including enzyme-substrate interactions. mdpi.comnih.gov Unlike traditional QSAR, which often relies on linear models, ML algorithms like Support Vector Machines (SVM), Random Forests, and Neural Networks can capture highly complex, non-linear relationships in large datasets. mdpi.comnih.gov

In the context of this compound, ML models can be trained to predict whether this dipeptide will be a substrate or inhibitor for a given enzyme. This is typically framed as a classification problem (binder vs. non-binder) or a regression problem (predicting binding affinity or inhibitory activity). researchgate.net The process involves:

Data Collection: Assembling a large dataset of known enzyme-substrate or enzyme-inhibitor pairs.

Featurization: Converting the enzyme and the ligand (this compound) into numerical feature vectors. Enzyme features can include amino acid sequence information (e.g., k-mer composition) or structural properties of the active site. nih.gov Ligand features are similar to those used in QSAR, describing its physicochemical properties.

Model Training: Training an ML model on the featurized dataset to learn the patterns that correlate with binding or inhibition.

Prediction: Using the trained model to predict the interaction between a new pair, such as a novel enzyme and this compound.

Combining experimental data with structural modeling, ligand docking, and ML provides a powerful approach to accurately predict the substrate scope for related enzymes. researchgate.net For this compound, an ML model could be trained on a database of proteases with known substrates and inhibitors. The model would learn the sequence and structural features of proteases that favor binding to dipeptides with bulky, hydrophobic residues at the P2 and P1 positions, capped with an N-terminal protecting group. Such models can screen entire proteomes to identify potential off-target enzymes for this compound or suggest which enzyme families would be most susceptible to this class of inhibitors.

| ML Algorithm | Principle | Application to this compound |

|---|---|---|

| Random Forest | An ensemble of decision trees that votes on the outcome. | Classifying this compound as an inhibitor/non-inhibitor for a panel of proteases. |

| Support Vector Machine (SVM) | Finds an optimal hyperplane that separates data points into different classes. | Distinguishing between enzymes that bind this compound strongly versus weakly. |

| Neural Networks (Deep Learning) | A network of interconnected nodes ("neurons") that learns complex patterns from data. mdpi.com | Predicting the precise IC50 value of this compound against a specific enzyme based on its sequence and the ligand's structure. |

Bioinformatic Analysis of Protease Substrate Preferences and this compound Recognition

Bioinformatics provides the tools and databases to analyze protease specificity on a large scale, which is crucial for understanding how and why an inhibitor like this compound is recognized by its targets. Proteases recognize specific amino acid sequences in their substrates, and the residues on either side of the cleaved (scissile) bond are denoted P4, P3, P2, P1, P1', P2', etc. This compound mimics the P2 and P1 positions of a substrate.

Large-scale experimental techniques like Proteomic Identification of protease Cleavage Sites (PICS) generate vast amounts of data on the sequences cleaved by a specific protease. acs.orgplos.org This data is stored in databases like MEROPS and can be analyzed using bioinformatic tools to determine a protease's substrate specificity profile, often visualized as a sequence logo or a positional scoring matrix. biorxiv.org

For this compound, bioinformatic analysis can answer several key questions:

Which proteases are likely targets? By searching substrate databases for proteases that preferentially cleave after an Isoleucine (P1) preceded by a Leucine (P2), one can identify candidate enzymes that might be inhibited by this compound. For example, studies on cathepsins have shown a preference for small aliphatic amino acids like Val, Leu, and Ile at the P2 position. nih.gov

What are the key recognition determinants? Analysis of protease families can reveal conserved residues in the enzyme's binding pockets (subsites S2 and S1) that are responsible for recognizing Leu and Ile. This information complements molecular docking studies.

How does the N-terminal cap influence recognition? While substrate databases primarily contain information on natural peptide sequences, the prevalence of bulky or aromatic residues at the P3 or P4 positions for certain proteases might suggest a favorable interaction with the benzyloxycarbonyl group of this compound.

For example, a bioinformatic analysis of caspase-3 substrates reveals a strong preference for an Asp-Glu-Val-Asp sequence at P4-P1. biorxiv.org A similar analysis for a protease that is a target for this compound would likely show a high frequency of hydrophobic residues, specifically Leu and Ile, at the P2 and P1 positions, respectively. This data-driven approach provides a powerful hypothesis-generating tool for understanding the molecular basis of the inhibitor's specificity and for predicting its biological effects.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways for Z-Leu-Ile-OH and its Analogs

The synthesis of this compound is traditionally achieved through well-established peptide coupling methodologies. However, the future of its synthesis and that of its analogs lies in the development of more efficient, sustainable, and diverse synthetic routes.

Conventional and Emerging Synthetic Approaches:

| Synthetic Method | Description | Potential for this compound |

| Solid-Phase Peptide Synthesis (SPPS) | A cornerstone of peptide synthesis where the peptide is assembled on a solid resin support, allowing for easy purification. wikipedia.orgsigmaaldrich.comscielo.br | Adaptation of SPPS protocols using Fmoc or Boc strategies for the sequential coupling of isoleucine and Z-protected leucine (B10760876) to a resin, followed by cleavage, would enable rapid synthesis of this compound and a library of its analogs with varied C-terminal modifications. wikipedia.orgscielo.br |

| Liquid-Phase Peptide Synthesis (LPPS) | A classical approach where reactions are carried out in solution. While more labor-intensive, it is scalable and allows for easier purification of intermediates. | Optimization of coupling reagents and conditions in LPPS can lead to high-purity this compound, particularly for large-scale production. |

| Enzymatic Synthesis | The use of enzymes, such as proteases, in reverse to catalyze peptide bond formation offers a green and highly stereospecific alternative to chemical methods. nih.govubc.camdpi.comfrontiersin.orgnih.gov | Investigating the use of engineered ligases or proteases for the specific coupling of Z-leucine derivatives with isoleucine could provide a highly efficient and environmentally friendly synthetic route. nih.govmdpi.com |

| Novel Methodologies | Research into innovative techniques, such as the use of complexing co-protection strategies or flow chemistry, could revolutionize the synthesis of protected dipeptides. sioc-journal.cn | The application of a Ni(II) complex of glutamic acid Schiff base as a co-protection strategy, for example, could be adapted for the synthesis of this compound, potentially offering high yields and stereoselectivity. sioc-journal.cn |

Future research should focus on the development of chemo-enzymatic and one-pot synthetic strategies to improve efficiency and reduce waste. Furthermore, the synthesis of a diverse library of this compound analogs, incorporating non-proteinogenic amino acids or modifications to the peptide backbone, will be crucial for exploring structure-activity relationships. nih.gov

Deeper Elucidation of Dipeptide-Enzyme Interaction Thermodynamics and Kinetics

Understanding the intricate dance between this compound and its target enzymes is paramount to deciphering its biological function and for its rational design as a therapeutic agent. Future investigations should aim to provide a detailed thermodynamic and kinetic profile of these interactions.

Key Thermodynamic and Kinetic Parameters to Investigate:

| Parameter | Description | Relevance to this compound |

| Binding Affinity (Kd) | A measure of the strength of the interaction between the dipeptide and its target enzyme. | Determining the Kd of this compound for various proteases or other enzymes will identify its primary biological targets and guide the design of more potent inhibitors or substrates. nih.gov |

| Enthalpy (ΔH) and Entropy (ΔS) of Binding | These parameters provide insight into the driving forces of the interaction, whether it is dominated by hydrogen bonding and van der Waals forces (enthalpy) or by the hydrophobic effect and conformational changes (entropy). nih.govacs.org | Isothermal titration calorimetry (ITC) studies can be employed to measure the enthalpic and entropic contributions to the binding of this compound, revealing the nature of the forces governing its interaction with target enzymes. nih.govacs.orgnih.govnih.govamazonaws.comacs.org |

| Association (kon) and Dissociation (koff) Rate Constants | These kinetic parameters describe the speed at which the dipeptide binds to and dissociates from its target. | Techniques like surface plasmon resonance (SPR) can be used to measure the on and off rates, providing a dynamic view of the interaction and informing the design of inhibitors with desired residence times. |

| Enzyme Inhibition Constants (Ki) | For inhibitory dipeptides, Ki represents the concentration required to produce half-maximum inhibition. nih.govtandfonline.com | Determining the Ki of this compound and its analogs against a panel of enzymes will be crucial for identifying its potential as a therapeutic inhibitor. nih.govtandfonline.com |

Advanced techniques such as ITC and SPR, coupled with structural biology methods like X-ray crystallography and NMR, will be instrumental in building a comprehensive picture of the dipeptide-enzyme interaction landscape. nih.govacs.orgnih.govnih.govamazonaws.comacs.org

Identification of Undiscovered Biological Roles and Targets in Complex Biological Systems

While Z-protected dipeptides are often used as intermediates in peptide synthesis or as model compounds for studying enzyme kinetics, their intrinsic biological activities are an area ripe for exploration. Future research should focus on identifying novel biological roles and cellular targets of this compound.

Potential Areas of Investigation:

Enzyme Inhibition: Systematic screening of this compound against a broad range of proteases, such as caspases, cathepsins, and calpains, could reveal novel inhibitory activities with therapeutic potential. nih.govallpeptide.com The benzyloxycarbonyl (Z) group can enhance stability against enzymatic degradation, making it an interesting moiety for inhibitor design.

Modulation of Protein-Protein Interactions: Dipeptides have been shown to influence protein-protein interactions. biorxiv.org Investigating the ability of this compound to disrupt or stabilize protein complexes could uncover new regulatory functions.

Cellular Signaling: Exploring the impact of this compound on key signaling pathways within the cell could reveal its involvement in cellular processes such as apoptosis, proliferation, and differentiation.

Metabolic Effects: The influence of this compound on cellular metabolism, beyond its role as a potential source of amino acids, is an unexplored area.

Integration of Multi-Omics Data to Understand this compound's Systemic Impact

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is essential. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can map the systemic impact of this dipeptide.

A Multi-Omics Strategy:

| Omics Approach | Data Generated | Insights for this compound |

| Transcriptomics (RNA-seq) | Changes in gene expression in response to this compound treatment. | Identification of signaling pathways and cellular processes affected by the dipeptide. |

| Proteomics | Alterations in protein expression and post-translational modifications. | Discovery of direct and indirect protein targets of this compound. |

| Metabolomics | Changes in the cellular metabolite profile. | Understanding the metabolic fate of this compound and its downstream effects on cellular metabolism. |

| Bioinformatics Integration | Construction of interaction networks and pathway analysis. mdpi.com | A systems-level view of the biological role of this compound and the identification of key regulatory nodes. researchgate.net |

This systems biology approach will be crucial for moving beyond a single-target perspective and understanding the complex interplay of this compound within a biological system.

Development of Advanced Analytical Tools for In Situ Monitoring of this compound Activity

The ability to monitor the activity and localization of this compound in real-time within a living cell is a significant challenge. The development of novel analytical tools is needed to overcome this hurdle.

Promising Analytical Technologies:

Fluorescence-Based Biosensors: Designing genetically encoded or synthetic fluorescent biosensors that specifically recognize this compound could enable the visualization of its subcellular distribution and dynamics.

In Situ Mass Spectrometry: Advanced mass spectrometry imaging techniques could be employed to map the distribution of this compound and its metabolites within tissues and cells with high spatial resolution.

Raman Spectroscopy: This non-invasive technique could potentially be used to detect and quantify this compound in living systems based on its unique vibrational signature.

These advanced analytical tools will provide unprecedented insights into the spatiotemporal dynamics of this compound's activity, bridging the gap between in vitro biochemical assays and its function in a complex biological environment.

Prospects for this compound as a Scaffold for Rational Drug Design (Pre-clinical, mechanistic focus)

The dipeptide structure of this compound presents a promising scaffold for the rational design of novel therapeutic agents. Its inherent properties, such as stereochemistry and the presence of the Z-group, can be systematically modified to optimize its interaction with biological targets.

Strategies for Drug Design:

Peptidomimetics: Modifying the peptide backbone of this compound to improve its stability, bioavailability, and cell permeability is a key strategy. This could involve the introduction of non-natural amino acids, cyclization, or the replacement of amide bonds with isosteres.